Fmoc-Ser(GlcNAc(Ac)--D)-OH
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Overview
Description
Fmoc-Ser(GlcNAc(Ac)–D)-OH: is a glycosylated amino acid derivative used primarily in peptide synthesis. It is a derivative of serine, where the hydroxyl group is glycosylated with N-acetylglucosamine (GlcNAc) and protected with fluorenylmethyloxycarbonyl (Fmoc). This compound is significant in the field of glycopeptide synthesis due to its ability to introduce glycosylation into peptides, which is crucial for studying protein glycosylation and its effects on protein function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser(GlcNAc(Ac)–D)-OH typically involves multiple steps:
Glycosylation of Serine: The hydroxyl group of serine is glycosylated with N-acetylglucosamine. This step often requires the use of glycosyl donors and catalysts to facilitate the glycosylation reaction.
Protection of Functional Groups: The amino group of serine is protected with the Fmoc group to prevent unwanted reactions during subsequent steps. This protection is usually achieved using Fmoc-Cl in the presence of a base like diisopropylethylamine (DIPEA).
Acetylation: The hydroxyl groups of the glycosyl moiety are acetylated to protect them during peptide synthesis.
Industrial Production Methods
Industrial production of Fmoc-Ser(GlcNAc(Ac)–D)-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further peptide coupling reactions.
Deprotection Reactions: The acetyl groups on the glycosyl moiety can be removed under acidic conditions to yield the free hydroxyl groups.
Coupling Reactions: The exposed amino group can undergo coupling reactions with other amino acids or peptides to form glycopeptides.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide).
Acetyl Group Removal: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane (TIS).
Major Products Formed
Fmoc Removal: Ser(GlcNAc(Ac)–D)-OH.
Acetyl Group Removal: Ser(GlcNAc–D)-OH.
Coupling Reactions: Glycopeptides with varying sequences depending on the amino acids or peptides coupled.
Scientific Research Applications
Fmoc-Ser(GlcNAc(Ac)–D)-OH: is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of glycopeptides, which are essential for studying protein glycosylation.
Biology: Glycopeptides synthesized using this compound are used to study the role of glycosylation in protein folding, stability, and function.
Medicine: It is used in the development of glycopeptide-based therapeutics and vaccines.
Industry: The compound is used in the production of glycosylated peptides for various applications, including drug development and diagnostics
Mechanism of Action
The mechanism of action of Fmoc-Ser(GlcNAc(Ac)–D)-OH involves its incorporation into peptides during solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during synthesis and is removed to allow coupling with other amino acids. The glycosylated serine residue introduces glycosylation into the peptide, which can affect the peptide’s properties and interactions. The acetyl groups protect the hydroxyl groups of the glycosyl moiety during synthesis and are removed to yield the final glycopeptide .
Comparison with Similar Compounds
Fmoc-Ser(GlcNAc(Ac)–D)-OH: can be compared with other glycosylated amino acid derivatives:
Fmoc-Thr(GlcNAc(Ac)–D)-OH: Similar to Fmoc-Ser(GlcNAc(Ac)–D)-OH but with threonine instead of serine. It introduces glycosylation at the threonine residue.
Fmoc-Ser(GalNAc(Ac)–D)-OH: Similar to Fmoc-Ser(GlcNAc(Ac)–D)-OH but with N-acetylgalactosamine (GalNAc) instead of N-acetylglucosamine (GlcNAc). It introduces a different glycosylation pattern.
Fmoc-Thr(GalNAc(Ac)–D)-OH: Combines the features of Fmoc-Thr(GlcNAc(Ac)–D)-OH and Fmoc-Ser(GalNAc(Ac)–D)-OH, introducing glycosylation at the threonine residue with GalNAc
These compounds are unique in their ability to introduce specific glycosylation patterns into peptides, which is crucial for studying the effects of glycosylation on protein function and interactions.
Properties
Molecular Formula |
C32H36N2O13 |
---|---|
Molecular Weight |
656.6 g/mol |
IUPAC Name |
(2S)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28+,29+,31-/m0/s1 |
InChI Key |
ORICVOOXZDVFIP-HGFLXESSSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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